molecular formula C12H10N2O2 B8366966 2,4,6-Cycloheptatrien-1-one, 2-methoxy-7-(5-pyrimidinyl)-

2,4,6-Cycloheptatrien-1-one, 2-methoxy-7-(5-pyrimidinyl)-

Cat. No. B8366966
M. Wt: 214.22 g/mol
InChI Key: KMLYWDTUPPVTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07152050B2

Procedure details

If a negative result is obtained in this step SP12, the dialog control part 63 returns to step SP11, and then, it repeats the loop of steps SP11-SP12-SP11 until an affirmative result is obtained in this step SP12.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
SP11 SP12 SP11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C(=O)C(C2C=NC=NC=2)=CC=CC=1.COC1C(=O)C(C2C=NC=NC=2)=CC=CC=1.[CH3:33][C:34]([O:36][C:37]1[CH:44]=[C:43]([O:45][C:46]([CH3:48])=[O:47])[C:41](=[O:42])[C:40]([O:49][C:50]([CH3:52])=[O:51])=[C:39]([O:53][C:54]([CH3:56])=[O:55])[CH:38]=1)=[O:35].COC1C(=O)C(C2C=NC=NC=2)=CC=CC=1>>[CH3:33][C:34]([O:36][C:37]1[CH:44]=[C:43]([O:45][C:46]([CH3:48])=[O:47])[C:41](=[O:42])[C:40]([O:49][C:50]([CH3:52])=[O:51])=[C:39]([O:53][C:54]([CH3:56])=[O:55])[CH:38]=1)=[O:35] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=CC=C(C1=O)C2=CN=CN=C2
Step Two
Name
SP11 SP12 SP11
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=CC=C(C1=O)C2=CN=CN=C2.CC(=O)OC1=CC(=C(C(=O)C(=C1)OC(=O)C)OC(=O)C)OC(=O)C.COC1=CC=CC=C(C1=O)C2=CN=CN=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an affirmative result

Outcomes

Product
Name
Type
product
Smiles
CC(=O)OC1=CC(=C(C(=O)C(=C1)OC(=O)C)OC(=O)C)OC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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